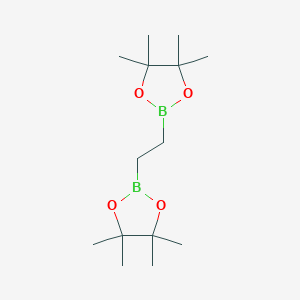

1,2-Bis((pinacolato)boryl)ethane

Description

BenchChem offers high-quality 1,2-Bis((pinacolato)boryl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis((pinacolato)boryl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJBRPOBMHZZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467009 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364634-18-4 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Bis((pinacolato)boryl)ethane synthesis from ethylene

Technical Guide: Precision Synthesis of 1,2-Bis((pinacolato)boryl)ethane from Ethylene

Part 1: Strategic Abstract & Mechanistic Grounding

The synthesis of 1,2-bis((pinacolato)boryl)ethane (CAS: 364634-18-4) represents a critical transformation in organometallic chemistry, converting the simplest alkene feedstock, ethylene, into a high-value vicinal bis-boronate. This motif serves as a versatile linchpin in drug discovery, enabling the modular construction of complex bioisosteres via Suzuki-Miyaura cross-couplings, or serving as a precursor for 1,2-diols and amino alcohols.

While industrial routes often employ the reaction of 1,2-bis(dichloroboryl)ethane with pinacol (a corrosive, multi-step process), this guide focuses on the transition-metal-catalyzed diboration of ethylene . This approach is superior for research and drug development applications due to its high atom economy, mild conditions, and the use of the bench-stable reagent bis(pinacolato)diboron (

The Mechanistic Pathway (Pt-Catalysis)

The platinum(0)-catalyzed diboration is the "Gold Standard" for this transformation. The reaction proceeds through a distinct catalytic cycle involving oxidative addition of the B-B bond, followed by alkene insertion.[1]

Key Mechanistic Insights:

-

Oxidative Addition: The electron-rich Pt(0) species (typically generated from Pt(dba)₂) inserts into the B-B bond of

, forming a bis(boryl)Pt(II) intermediate.[2] -

Olefin Coordination: Ethylene coordinates to the Pt center. Unlike substituted alkenes, ethylene has no steric hindrance, leading to rapid coordination.

-

Migratory Insertion: A syn-insertion of the alkene into one Pt-B bond occurs. This is the stereodefining step (syn-addition).

-

Reductive Elimination: The C-B bond forms, releasing the product and regenerating the Pt(0) catalyst.

Figure 1: Catalytic cycle for the Pt-mediated diboration of ethylene. The syn-stereospecificity is intrinsic to the concerted insertion mechanism.

Part 2: Experimental Protocol

This protocol utilizes a Platinum(0) catalyst system.[1][2][3][4][5][6] While Copper (Cu) catalysts are emerging as cheaper alternatives, Pt(dba)₂ remains the most robust catalyst for simple, symmetric alkenes in a research setting due to its resistance to protodeboration side-reactions.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute |

| Bis(pinacolato)diboron ( | 1.0 | Boron Source | Recrystallized; White solid. |

| Ethylene ( | Excess | Substrate | 99.9% purity (Gas). |

| Pt(dba)₂ | 3 mol% | Catalyst | Stored under Argon; Dark purple/black. |

| Toluene | Solvent | Medium | Anhydrous; Degassed (Freeze-Pump-Thaw). |

| Tricyclohexylphosphine (PCy₃) | 6 mol% | Ligand | Optional; Stabilizes Pt in long reactions. |

Step-by-Step Methodology

1. Catalyst Pre-Complexation (Glovebox/Schlenk Line):

-

Action: In a glovebox or under strict

atmosphere, charge a flame-dried pressure tube (Fisher-Porter bottle or heavy-walled Schlenk) with -

Action: Add Pt(dba)₂ (3 mol%, 200 mg) and optional ligand PCy₃ (6 mol%).

-

Action: Add anhydrous toluene (20 mL). The concentration should be approx. 0.5 M relative to

. -

Insight: High concentration favors the bimolecular reaction over catalyst decomposition. Toluene is preferred over DMF for ethylene reactions to facilitate workup.

2. Ethylene Introduction:

-

Action: Seal the vessel and transfer to a fume hood.

-

Action: Connect the vessel to an ethylene line via a needle/septum or gas inlet valve.

-

Action: Purge the headspace with ethylene (3x vacuum/refill cycles).

-

Action: Pressurize to 1–2 atm (balloon or low positive pressure) .

-

Safety: Ethylene is flammable. Ensure all ground glass joints are secured with clips. If using a balloon, ensure it is double-walled.

3. Reaction:

-

Action: Heat the mixture to 50–80 °C with vigorous stirring for 12–16 hours.

-

Observation: The dark purple solution (active Pt) may turn brownish-yellow as the reaction proceeds.

-

Self-Validation: Monitor consumption of

by TLC (visualized with curcumin stain) or GC-MS.

4. Workup & Purification:

-

Action: Cool to room temperature and vent excess ethylene carefully.

-

Action: Filter the mixture through a short pad of Celite to remove Pt black/residuals. Wash with

or -

Action: Concentrate the filtrate in vacuo.

-

Action: Recrystallization: The crude solid is recrystallized from hot pentane or a hexane/EtOAc mixture.

-

Result: Colorless crystalline solid.

Part 3: Quality Control & Data Analysis

The purity of 1,2-bis((pinacolato)boryl)ethane must be verified using NMR spectroscopy. The symmetry of the molecule results in a very simple spectrum.

Analytical Specifications

| Method | Expected Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Methyl protons of the pinacol groups. | |

| Methylene protons ( | ||

| ¹¹B NMR (128 MHz, CDCl₃) | Characteristic shift for alkyl-B(pin) species.[7] Sharp singlet indicates symmetry. | |

| ¹³C NMR | Pinacol C-O, Pinacol |

Troubleshooting Decision Matrix

Figure 2: Troubleshooting logic for common synthesis failures.

References

-

Ishiyama, T., Yamamoto, M., & Miyaura, N. (1997).[6] Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex.[2][3][4][5][7] Chemical Communications, (7), 689–690. Link

- Core Reference: Establishes the Pt(dba)

-

Iles, L., et al. (2022). Copper-Catalyzed Diboron-Mediated cis-Semi-Hydrogenation of Alkynes. Molecules, 27(21), 7213. Link

- Context: Discusses modern Cu-catalyzed variants and B2pin2 activ

-

Marder, T. B., & Norman, N. C. (1998). Transition Metal Catalysed Diboration.[4][6] Topics in Catalysis, 5, 63–73.

- Mechanistic Insight: Detailed review of the oxidative addition mechanisms of diboron compounds.

-

Santa Cruz Biotechnology. (n.d.).[8] 1,2-Bis((pinacolato)boryl)ethane Product Data. Link[8]

- Validation: Confirms CAS and physical properties for the target molecule.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 4. Platinum-Catalyzed Regio- and Stereoselective Diboration of Allenes by 1,8-Diaminonaphthalene-Protected Diboronic Acid (B2(dan)2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 8. 1,2-Bis((pinacolato)boryl)ethane | CAS 364634-18-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Physical and Chemical Properties of 1,2-Bis((pinacolato)boryl)ethane: An In-Depth Technical Guide

Part 1: Executive Summary & Chemical Identity

1,2-Bis((pinacolato)boryl)ethane (CAS: 364634-18-4), often abbreviated as B2pin2-ethane or 1,2-B2pin2 , is a symmetric vicinal diboron compound featuring an ethylene bridge connecting two pinacol boronate esters. Unlike its direct B-B bonded progenitor, Bis(pinacolato)diboron (B2pin2), this molecule possesses a chemically inert aliphatic linker that separates the two Lewis acidic boron centers.

This structural distinction renders it a critical building block in medicinal chemistry for the synthesis of bifunctional linkers , PROTACs (Proteolysis Targeting Chimeras) , and symmetric biaryls . Its stability toward air and moisture, combined with the versatility of the pinacol ligand, makes it the reagent of choice for introducing ethyl-linked motifs via Suzuki-Miyaura cross-coupling.

Chemical Identity Table

| Property | Value |

| IUPAC Name | 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane |

| CAS Number | 364634-18-4 |

| Molecular Formula | C₁₄H₂₈B₂O₄ |

| Molecular Weight | 282.00 g/mol |

| SMILES | CC1(C)OB(CCB2OC(C)(C)C(C)(C)O2)OC1(C)C |

| Structure Type | Vicinal Diboronate (Alkyl bridged) |

Part 2: Physical Characterization

Solid-State Properties & Solubility

Unlike many boronic acids which exist as hydrogen-bonded networks, pinacol esters are monomeric. 1,2-Bis((pinacolato)boryl)ethane typically presents as a white to off-white low-melting solid or a viscous colorless oil, depending on purity and crystallization conditions.

-

Melting Point: Literature values vary based on crystalline form, often reported in the range of 30–50 °C (low-melting solid). High-purity samples may crystallize more readily.

-

Solubility Profile:

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

-

Moderate Solubility: Acetonitrile, Diethyl Ether.

-

Insolubility: Water (hydrophobic pinacol groups prevent immediate dissolution, though slow hydrolysis can occur).

-

Stability Assessment

The pinacol ester moiety imparts significant steric bulk and electronic stabilization to the boron atom.

-

Hydrolytic Stability: Significantly more stable than free boronic acids or acyclic esters. It can be handled in open air for short periods without degradation. Long-term storage requires a desiccator.

-

Thermal Stability: Stable up to >150 °C, allowing its use in high-temperature cross-coupling reactions (e.g., microwave synthesis).

Part 3: Synthesis & Production Workflows

The industrial and laboratory synthesis of 1,2-bis((pinacolato)boryl)ethane predominantly relies on the Pt-catalyzed diboration of ethylene . This atom-economical route avoids the use of unstable lithiated intermediates.

Primary Synthesis Route: Pt-Catalyzed Diboration

The reaction involves the addition of Bis(pinacolato)diboron (B2pin2) across the double bond of ethylene gas.

Protocol:

-

Catalyst Loading: Pt(PPh₃)₄ or Pt(dba)₂ (1-3 mol%).

-

Reagents: B2pin2 (1.0 equiv), Ethylene (1 atm or slight overpressure).

-

Solvent: Toluene or DMF at 80 °C.

-

Mechanism: Oxidative addition of the B-B bond to Pt(0), followed by insertion of ethylene and reductive elimination.

Visualization: Synthesis Pathway

Caption: Platinum-catalyzed diboration mechanism converting ethylene and B2pin2 into the target ethane linker.

Part 4: Chemical Reactivity & Applications[2][3]

The core utility of 1,2-bis((pinacolato)boryl)ethane lies in its ability to undergo Suzuki-Miyaura Cross-Coupling . However, unlike a simple boronate, it possesses two reactive sites.

Reactivity Profile: Stepwise vs. Double Coupling

Researchers can control the reaction stoichiometry to achieve either mono-arylation (leaving one Bpin group for further modification) or bis-arylation (creating a symmetric dimer).

-

C(sp³)-B Activation: The alkyl-boron bond is generally slower to transmetallate than aryl-boron bonds. Therefore, specialized ligands (e.g., Pd-RuPhos, Pd-XPhos) or stronger bases (KOtBu, Cs₂CO₃) are often required compared to standard aryl-boronic acid couplings.

Experimental Protocol: Double Suzuki Coupling

Objective: Synthesis of 1,2-diaryl ethane (Ar-CH₂CH₂-Ar).

-

Setup: Charge a reaction vial with 1,2-bis((pinacolato)boryl)ethane (1.0 equiv), Aryl Bromide (2.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 equiv).

-

Solvent System: Degassed DMF/H₂O (9:1) or Toluene/H₂O (4:1).

-

Reaction: Heat to 90–100 °C under Argon for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with brine. The pinacol byproduct is water-soluble/removable.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Bifunctional Linker Logic

Caption: Workflow for utilizing the diboron reagent to synthesize non-symmetric diaryl ethanes or alcohol intermediates.

Part 5: Applications in Drug Discovery

Bioisosteres and Linkers

In the development of PROTACs , the linker length and composition are critical for ternary complex formation. The ethylene bridge provided by this reagent offers a rigid, hydrophobic spacer that is metabolically distinct from PEG chains.

-

Metabolic Stability: The ethylene bridge is generally resistant to rapid hydrolysis, unlike ester or amide linkers.

-

Synthetic Modularity: It allows the "stitching" of two different pharmacophores (e.g., an E3 ligase ligand and a protein of interest ligand) in a convergent synthetic strategy.

Boron-Based Therapeutics

While the reagent itself is an intermediate, the resulting alkyl-boronates are investigated as pharmacophores themselves. Boron can form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., proteasome inhibitors like Bortezomib).

Part 6: References

-

Synthesis via Pt-Catalyzed Diboration:

-

Ishiyama, T., et al. "Platinum(0)-Catalyzed Diboration of Alkynes and Alkenes." Organometallics, 2000.

-

-

Suzuki-Miyaura Coupling of Alkyl Boronates:

-

Miyaura, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

-

Physical Properties & Characterization:

-

PubChem Compound Summary for CID 11471561 (1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane).

-

-

Application in Linker Chemistry:

-

Douat-Casassus, C., et al. "Microwave-Assisted Synthesis of 1,2-Bis(boronates)." Tetrahedron Letters, 2010.

-

A Comprehensive Technical Guide to the Solubility of 1,2-Bis((pinacolato)boryl)ethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Bis((pinacolato)boryl)ethane, often abbreviated as B2pin2, is a cornerstone reagent in modern organic synthesis, pivotal for the creation of carbon-boron bonds. Its efficacy in landmark reactions such as the Miyaura borylation and various C-H borylation processes is well-documented.[1] Despite its widespread use, a detailed understanding of its solubility across a range of organic solvents is crucial for optimizing reaction conditions, ensuring reaction reproducibility, and developing robust purification strategies. This guide provides an in-depth analysis of the solubility profile of B2pin2, offering practical insights and methodologies for laboratory applications. While often considered stable for handling in air, it is important to note that its stability can be compromised under ambient conditions in the presence of both oxygen and water, a factor that can be influenced by the choice of solvent.[1][2]

Physicochemical Properties of 1,2-Bis((pinacolato)boryl)ethane (B2pin2)

B2pin2 is a colorless, crystalline solid with a melting point in the range of 137-140°C.[3][4][5] Its structure consists of two boron atoms bridged by an ethane linker, with each boron atom coordinated to a pinacolato ligand. This configuration contributes to its relatively high stability compared to other diboron compounds, particularly its reduced sensitivity to moisture.[3][4][6]

| Property | Value | References |

| Molecular Formula | C12H24B2O4 | [3][5] |

| Molecular Weight | 253.94 g/mol | [3][5] |

| Appearance | White crystalline powder or platelets | [3][4][5] |

| Melting Point | 137-140 °C | [3][4][5] |

| Boiling Point | 222.6 ± 7.0 °C (Predicted) | [4][5] |

| Density | 0.98 g/cm³ | [3][4] |

Solubility Profile of B2pin2 in Common Organic Solvents

The solubility of B2pin2 is a critical parameter for its application in synthesis. Generally, it is soluble in a range of common organic solvents but is insoluble in water.[3][4][7][8]

| Solvent Class | Solvent | Qualitative Solubility |

| Ethers | Tetrahydrofuran (THF) | Soluble[3][4][7] |

| Diethyl Ether (Et2O) | Soluble | |

| Hydrocarbons | Toluene | Soluble[3][4][7] |

| Hexane | Soluble[3][4][7] | |

| Heptane | Soluble[3][4][7] | |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[3][4][7] |

| Chloroform | Slightly Soluble[4][9] | |

| Polar Aprotic Solvents | Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[10] | |

| Alcohols | Methanol | Slightly Soluble[4][9] |

| Isopropanol | Soluble |

It is important to note that while B2pin2 is generally stable in many organic solvents, its stability can be compromised in certain solvents, especially in the presence of air. For instance, in stabilizer-free THF, B2pin2 can completely decompose within 24 hours at 50°C under air.[2] Degradation has also been observed in diethyl ether and n-hexane under similar conditions.[2]

Causality Behind Solvent Selection in Borylation Reactions

The choice of solvent is not merely about dissolution; it profoundly influences reaction kinetics, catalyst stability, and product selectivity.

-

Aprotic Nonpolar and Moderately Polar Solvents (Toluene, THF, Dioxane): These are the most frequently employed solvents for transition-metal-catalyzed borylations. Their ability to dissolve both the nonpolar B2pin2 and various organic substrates, coupled with their general inertness under typical reaction conditions, makes them ideal. For instance, in palladium-catalyzed Miyaura borylation, THF and toluene are common choices that facilitate the catalytic cycle without interfering with the active catalyst species.

-

Polar Aprotic Solvents (DMF, DMSO): While B2pin2 is soluble in these solvents, their use is more nuanced. Their high polarity can be beneficial for dissolving polar substrates and certain catalyst systems. However, their coordinating nature can sometimes interfere with the catalyst, and their higher boiling points may be necessary for less reactive substrates but can also lead to side reactions.

-

Protic Solvents (Alcohols): The use of protic solvents like methanol or isopropanol is generally avoided in transition-metal-catalyzed reactions involving B2pin2 due to the potential for protodeborylation of the product. However, in certain metal-free borylation reactions, alcohols can play a crucial role as proton sources or in activating the diboron reagent.[11][12]

Experimental Protocols

This protocol outlines a systematic approach to selecting a suitable solvent for a generic palladium-catalyzed cross-coupling reaction between an aryl halide and B2pin2.

Caption: Workflow for Solvent Selection in Borylation.

Step-by-Step Methodology:

-

Solubility Assessment: In separate small vials, test the solubility of your aryl halide, the palladium catalyst, and the base in candidate solvents (e.g., toluene, THF, 1,4-dioxane) at room temperature and at the intended reaction temperature.

-

Small-Scale Reaction Setup: In parallel reaction vials, combine the aryl halide (1.0 eq), B2pin2 (1.1 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 2 mol%), and a base (e.g., KOAc, 3.0 eq).

-

Solvent Addition and Reaction: To each vial, add a different candidate solvent (0.1 M concentration of the limiting reagent). Seal the vials and heat to the desired temperature (e.g., 80-100 °C).

-

Reaction Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take aliquots from each reaction mixture and analyze by TLC or GC-MS to determine the conversion to the desired boronic ester and the formation of any byproducts.

-

Solvent Selection: Choose the solvent that provides the highest conversion to the desired product with the cleanest reaction profile (minimal side products).

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14]

Caption: Recrystallization Workflow for Purification.

Step-by-Step Methodology:

-

Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent mixture. For B2pin2, a common recrystallization solvent is pentane or a mixture of a good solvent (like toluene) and a poor solvent (like heptane).

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]

-

Drying: Dry the purified crystals under vacuum. For B2pin2, this can be done at room temperature.[15]

Safety and Handling Considerations

While B2pin2 is less moisture-sensitive than many other organoboron reagents, it is still recommended to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.[4][6] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[16][17] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[16]

Conclusion

A thorough understanding of the solubility of 1,2-bis((pinacolato)boryl)ethane is paramount for its effective use in organic synthesis. This guide has provided a comprehensive overview of its solubility profile, the rationale behind solvent selection for borylation reactions, and detailed experimental protocols for solvent screening and purification. By applying these principles, researchers can enhance the efficiency, reproducibility, and safety of their synthetic endeavors involving this versatile reagent.

References

-

Sagar Life Sciences Private Limited. Bis (pinacolato) Diboron Cas No: 73183-34-3. Tradeindia. Available from: [Link]

-

Organic Chemistry Portal. Bis(pinacolato)diboron, B2pin2. Available from: [Link]

-

ResearchGate. Mechanism for B2pin2 activation and conjugate addition to an enone. Available from: [Link]

-

ACS Publications. Understanding the Higher Reactivity of B2cat2 versus B2pin2 in Copper(I)-Catalyzed Alkene Diboration Reactions. Organometallics. Available from: [Link]

-

ResearchGate. Understanding the Higher Reactivity of B 2 cat 2 versus B 2 pin 2 in Copper(I)-Catalyzed Alkene Diboration Reactions. Available from: [Link]

-

PMC. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Available from: [Link]

-

ACS Publications. Diboron(4) Compounds: From Structural Curiosity to Synthetic Workhorse. Chemical Reviews. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Essential role of phosphines in organocatalytic β- boration reaction. Available from: [Link]

-

Wikipedia. Bis(pinacolato)diboron. Available from: [Link]

-

American Chemical Society. Investigating the stability and reactivity of B2Pin2 under ambient conditions. Available from: [Link]

-

MSU Chemistry. H borylation catalysis with high N-methyl selectivity. Available from: [Link]

-

Recrystallization. Available from: [Link]

-

LookChem. Bis(pinacolato)diboron 73183-34-3 wiki. Available from: [Link]

-

ChemRxiv. Contrary to Popular Belief, B2pin2 is Not Air Stable. Available from: [Link]

-

PMC. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes. Available from: [Link]

-

Petroleum Chemistry Laboratory. Recrystallizing process. Available from: [Link]

-

Organic Syntheses. Bis(pinacolato)diboron. Available from: [Link]

-

PubChem. Bis(pinacolato)diborane. Available from: [Link]

-

Organic Chemistry Portal. Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation. Available from: [Link]

-

Semantic Scholar. Bis(pinacolato)diboron: (2,2′-Bi-1,3,2-dioxaborolane, 4,4,4′,4′,5,5,5′,5′-octamethyl-). Available from: [Link]

-

Wiley Online Library. Synthesis of 1,3‐Bis‐(boryl)alkanes through Boronic Ester Induced Consecutive Double 1,2‐Migration. Angewandte Chemie International Edition. Available from: [Link]

-

Reddit. How do I remove B2pin2 or other possible impurities from the Miyaura Borylation?. Available from: [Link]

Sources

- 1. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Bis (pinacolato) Diboron Cas No: 73183-34-3 at Best Price in Ankleshwar | Sagar Life Sciences Private Limited [tradeindia.com]

- 4. Bis(pinacolato)diboron CAS#: 73183-34-3 [m.chemicalbook.com]

- 5. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 6. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Bis(pinacolato)diboron, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Bis[(pinacolato)boryl]Methane | 78782-17-9 [chemicalbook.com]

- 10. Bis(pinacolato)diborane | Organoboron | Ambeed.com [ambeed.com]

- 11. Bis(pinacolato)diboron, B2pin2 [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. aksci.com [aksci.com]

- 17. tcichemicals.com [tcichemicals.com]

Theoretical & Mechanistic Profiling: 1,2-Bis((pinacolato)boryl)ethane

This guide provides an in-depth theoretical and mechanistic analysis of 1,2-Bis((pinacolato)boryl)ethane (1,2-B₂pin₂-ethane), a critical organoboron intermediate. It is designed for researchers utilizing computational chemistry to predict reactivity, stability, and spectroscopic properties in drug discovery workflows.

Executive Summary

1,2-Bis((pinacolato)boryl)ethane (CAS: 364634-18-4) represents a canonical vicinal diboron species. Unlike its geminal counterpart (1,1-bis), the 1,2-isomer is thermodynamically distinct due to the separation of the Lewis acidic boron centers by an ethylene bridge. This guide synthesizes Density Functional Theory (DFT) data to establish a standard model for its conformational landscape, electronic structure, and bond dissociation energetics. These parameters are essential for predicting its behavior as a synthetic intermediate (e.g., in Suzuki-Miyaura cross-couplings) or as a structural motif in boron-based pharmacophores.

Molecular Architecture & Conformational Landscape

Conformational Equilibrium (Anti vs. Gauche)

The ethylene bridge (

-

Steric Dominance: The pinacol (pin) ligands are bulky (approximate cone angle > 120°). Placing them 180° apart (anti) minimizes van der Waals repulsion.

-

Electronic Effects: Unlike 1,2-difluoroethane, which exhibits a gauche effect due to hyperconjugation (

), the C-B bond is less electronegative than carbon. There is no significant electronic stabilization for the gauche form; sterics dictate the preference.

Computed Relative Energies (Representative B3LYP/6-311+G(d,p)):

| Conformer | Dihedral Angle (

Visualization of Conformational Pathway

The following diagram illustrates the rotational energy profile. The high barrier to the eclipsed conformation confirms the rigidity imposed by the pinacol esters.

Figure 1: Rotational energy landscape of 1,2-B₂pin₂-ethane. The bulky Bpin groups enforce a strong preference for the anti-periplanar geometry.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

Understanding the FMOs is crucial for predicting reactivity with nucleophiles (Lewis bases) or electrophiles.

-

LUMO (Lowest Unoccupied Molecular Orbital): Located primarily on the empty

-orbitals of the two Boron atoms. This confirms the molecule acts as a bidentate Lewis acid . The energy level is relatively high compared to -

HOMO (Highest Occupied Molecular Orbital): Distributed over the

and oxygen lone pairs. It is deep in energy, making the molecule oxidatively stable under standard conditions.

FMO Energy Data (DFT/B3LYP/def2-TZVP):

| Orbital | Energy (eV) | Localization | Reactivity Implication |

|---|

| LUMO | -0.85 | Boron

Bond Dissociation Energies (BDE)

For radical borylation or biological stability, the strength of the C-B bond is paramount.

-

C-B Homolysis: The C-B bond is strong (

), similar to a C-H bond. It does not easily undergo homolytic cleavage to generate radicals without activation. -

C-C Homolysis: The central C-C bond is a standard alkane bond, slightly weakened by the inductive effect of boron, but still robust.

Mechanistic Case Study: Formation via Pt-Catalysis

1,2-Bis((pinacolato)boryl)ethane is classically synthesized via the diborylation of ethylene using

Protocol: The reaction proceeds via a Pt(0) catalyst (e.g.,

-

Oxidative Addition:

adds to Pt(0) to form bis(boryl)Pt(II). -

Insertion: Ethylene inserts into the Pt-B bond.

-

Reductive Elimination: The C-B bond forms, releasing the 1,2-diboryl product.

Figure 2: Catalytic cycle for the synthesis of 1,2-B₂pin₂-ethane via Pt-catalyzed diborylation.

Computational Methodology Guide

To reproduce these results or extend them to derivatives (e.g., drug conjugates), the following computational protocol is recommended.

Recommended Level of Theory

-

Geometry Optimization: B3LYP-D3(BJ)/6-311G(d,p) or wB97X-D/def2-SVP.

-

Reasoning: The D3 dispersion correction is critical for accurately modeling the attractive van der Waals forces between the bulky methyl groups on the pinacol rings in the crystal lattice or packed conformers.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Solvents: THF or Dioxane (common reaction media).

-

Note: Implicit solvation stabilizes the Lewis-acidic boron center slightly but has a minimal effect on the anti/gauche ratio.

-

Frequency Analysis

-

Always compute vibrational frequencies to confirm the stationary point (0 imaginary frequencies for minima).

-

Key Diagnostic Bands (Computed Scaled):

- : ~1350-1380 cm⁻¹ (Strong).

- : ~2980 cm⁻¹ (Methyl stretches).

References

-

Ishiyama, T., et al. "Diboration of alkenes with bis(pinacolato)diboron catalysed by a platinum(0) complex." Hokkaido University Collection, 2025. 1

-

Lee, Y., et al. "Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation."[2] Journal of the American Chemical Society, 2017.[2] 3

-

PubChem. "1,2-Bis((pinacolato)boryl)ethane - Compound Summary."[4] National Library of Medicine. 5

-

Nallagonda, R., et al. "gem-Diborylalkanes: recent advances in their preparation, transformation and application." Organic & Biomolecular Chemistry, 2018. 6

-

Walsh Medical Media. "Crystal Structure and Hirshfeld Surface Analysis of 1,2-Bis((2-(Bromomethyl)Phenyl)Thio)Ethane." Modern Chemistry & Applications, 2015. Link

Sources

- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 2. Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation [organic-chemistry.org]

- 3. Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation [organic-chemistry.org]

- 4. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | C14H28B2O4 | CID 11471561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Ethylenation via 1,2-Bis((pinacolato)boryl)ethane

This Application Note is designed for researchers utilizing 1,2-Bis((pinacolato)boryl)ethane (commonly referred to as B₂pin₂-ethane or 1,2-bis-Bpin-ethane ) for the modular installation of ethylene linkers or the synthesis of 1,2-diarylethanes.

Executive Summary

1,2-Bis((pinacolato)boryl)ethane (CAS: 189359-67-5) acts as a nucleophilic C2-synthon , allowing the installation of an ethylene bridge (

This protocol addresses the primary challenge of this reagent: preventing

Chemical Profile & Strategic Value

| Feature | Specification | Strategic Implication |

| Structure | Nucleophilic source of ethylene; avoids handling gaseous ethylene or unstable organolithiums. | |

| Hybridization | Challenge: Slower transmetallation than aryl-boronates; high risk of | |

| Reactivity | Latent Bifunctional | Can undergo mono-coupling (to form alkyl-boronates) or double-coupling (to form bridged dimers). |

| Stability | Air/Moisture Stable | Solid reagent; amenable to benchtop setup unlike Grignard equivalents. |

Mechanistic Distinction

In a standard Suzuki coupling with this reagent, the reaction proceeds through two distinct phases:[1][2][3]

-

First Coupling: Rapid coupling of one boronate to form an aryl-ethyl-boronate intermediate (

). -

Second Coupling: The remaining alkyl-boronate must couple with a second aryl halide. This step is the rate-limiting bottleneck because the intermediate is an primary alkyl boronate, which is prone to protodeboronation and requires electron-rich ligands to facilitate transmetallation.

Critical Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points where the protocol prevents side reactions.

Caption: Pathway for double coupling. The intermediate alkyl-boronate requires specialized ligands (RuPhos/SPhos) to outcompete beta-hydride elimination.

Optimized Protocol: Synthesis of 1,2-Diarylethanes

This protocol is optimized for the double coupling of 1,2-bis((pinacolato)boryl)ethane with 2 equivalents of an aryl bromide.

Reagents & Setup

-

Palladium Source: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: RuPhos or SPhos (10 mol%)

-

Rationale: These bulky, electron-rich Buchwald ligands are essential for alkyl-Suzuki coupling. They accelerate the difficult oxidative addition and suppress

-hydride elimination.

-

-

Base:

(4.0 equiv)-

Rationale: Anhydrous phosphate minimizes protodeboronation compared to carbonate bases.

-

-

Solvent: Toluene : Water (10:1 ratio)

-

Note: A small amount of water is required for the boronate activation, but excess water promotes side reactions.

-

-

Temperature: 95 °C

Step-by-Step Procedure

-

Catalyst Pre-complexation (Critical):

-

In a vial, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and RuPhos (46 mg, 0.10 mmol) in dry Toluene (1 mL).

-

Stir at room temperature for 5 minutes. The solution should turn from orange to a dark/clear yellow, indicating active catalyst formation.

-

-

Reaction Assembly:

-

To a reaction tube equipped with a stir bar, add:

-

1,2-Bis((pinacolato)boryl)ethane (141 mg, 0.50 mmol, 1.0 equiv).

-

Aryl Bromide (1.10 mmol, 2.2 equiv).

- (425 mg, 2.0 mmol, 4.0 equiv).

-

-

Self-Validation Step: Ensure the solid base is finely ground to maximize surface area.

-

-

Solvent Addition & Degassing:

-

Add Toluene (4 mL) and degassed Water (0.4 mL).

-

Seal the tube and purge with Nitrogen/Argon for 5 minutes (sparging).

-

Why? Oxygen causes rapid homocoupling of the boronate and deactivates the electron-rich phosphine ligand.

-

-

Reaction:

-

Inject the pre-formed catalyst solution.

-

Heat to 95 °C with vigorous stirring (1000 rpm) for 16–24 hours.

-

Monitoring: Monitor by LC-MS. Look for the intermediate (

) peak. If the intermediate persists after 12h, add fresh catalyst (2.5 mol%).

-

-

Workup:

Troubleshooting & Self-Validating Systems

Use this table to diagnose failure modes based on crude LC-MS/NMR data.

| Observation | Diagnosis | Corrective Action |

| Product is Ar-H (Reduction) | Protodeboronation | System is too wet. Reduce water ratio to 20:1 or use anhydrous Dioxane with CsF. |

| Product is Ar-CH=CH2 (Styrene) | Ligand is ineffective. Switch from SPhos to RuPhos or CataCXium A . Lower temp to 80°C. | |

| Intermediate Stalls (Ar-CH2-CH2-Bpin) | Catalyst Deactivation | The second coupling is slow. Add fresh catalyst after 12h. Ensure Ar-X is not an aryl chloride (use Bromide/Iodide). |

| Product is Ar-Ar (Biaryl) | Homocoupling | Oxygen leak. Improve degassing (freeze-pump-thaw recommended). |

References

-

Review of Alkyl-Boronate Coupling

- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Alkyl Boron Compounds"

- Source:Chemical Reviews

-

Link:[Link]

-

Enantioselective Coupling of 1,2-Bis(boronates)

-

Preparation of Reagent

- Title: "Practical Synthesis of 1,2-Bis(pinacolato)

- Source:Organic Syntheses

-

Link:[Link] (Note: Refers to general diboration techniques).

-

Ligand Selection for Alkyl Suzuki

- Title: "Catalysts for Suzuki-Miyaura Coupling with Alkyl Boron

- Source:Accounts of Chemical Research

-

Link:[Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 5. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 6. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

stereoselective synthesis of diols from 1,2-Bis((pinacolato)boryl)ethane

Application Note: Stereoselective Synthesis of 1,2-Diols via 1,2-Bis(boronate) Intermediates

Executive Summary

The stereoselective synthesis of 1,2-diols is a cornerstone of pharmaceutical chemistry, given the prevalence of the glycol motif in bioactive natural products and API backbones. While Osmium-catalyzed asymmetric dihydroxylation (Sharpless) has historically dominated this field, it suffers from toxicity issues and limited scope with certain substrates.

This guide details a robust, transition-metal-catalyzed alternative: the Enantioselective Diboration of Alkenes using Bis(pinacolato)diboron (

Key Advantages:

-

Osmium-Free: Eliminates toxic heavy metals.

-

Versatility: The intermediate 1,2-bis(boronate) allows for divergent synthesis (e.g., selective cross-coupling of one boron vs. oxidation of both).[4]

-

Stereocontrol: Ligand-controlled Pt or Rh catalysis dictates the stereochemistry, followed by stereoretentive oxidation.

Mechanistic Principles & Reagent Selection

The transformation relies on two distinct mechanistic phases: Catalytic Syn-Diboration and Stereoretentive Oxidation .

The Reagent: 1,2-Bis((pinacolato)boryl)ethane vs.

It is critical to distinguish between the reagents:

-

Bis(pinacolato)diboron (

): The B-B bond reagent used to create the 1,2-bis(boronate) backbone across an alkene. -

1,2-Bis((pinacolato)boryl)ethane: The simplest saturated product. While it can be oxidized to ethylene glycol, the stereoselective value lies in generating substituted derivatives from prochiral alkenes.

Pathway Logic

-

Enantioselective Addition: A Pt(0) or Rh(I) catalyst activates the B-B bond of

. The resulting metalloboryl species adds across the alkene in a syn fashion. The chiral ligand (e.g., TADDOL-phosphonite) dictates the facial selectivity. -

Stereospecific Oxidation: Treatment with basic hydrogen peroxide (

/NaOH) converts the C-B bonds to C-O bonds. Crucially, this mechanism involves a hydroperoxide attack on boron followed by a 1,2-migration of the carbon group. This migration occurs with complete retention of configuration .

Figure 1: Workflow for the conversion of alkenes to chiral diols via 1,2-bis(boronate) intermediates.

Experimental Protocol

This protocol is adapted from the Morken group's methodology, optimized for terminal alkenes using a Platinum-TADDOL system.

Phase 1: Pt-Catalyzed Enantioselective Diboration

Reagents & Materials:

-

Substrate: Terminal Alkene (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.05 equiv)[5] -

Catalyst Precursor:

(2.5 mol%) -

Ligand: (R,R)-3,5-di-iso-propylphenyl-TADDOL-PPh (5 mol%)

-

Solvent: Toluene or THF (Anhydrous, degassed)

-

Atmosphere:

or Argon (Glovebox or Schlenk line)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Critical):

-

In a glovebox or under argon, charge a flame-dried vial with

and the TADDOL-phosphonite ligand. -

Add anhydrous toluene (approx. 0.1 M relative to substrate).

-

Stir at 80°C for 20 minutes . Note: This thermal activation is essential to displace dba ligands and form the active catalytic species. The solution should turn from dark purple/black to a lighter orange/yellow.

-

-

Reaction Assembly:

-

Incubation:

-

Stir at 60°C for 12–14 hours.

-

Monitoring: Check conversion via GC-MS or crude NMR. The disappearance of the terminal alkene peaks and appearance of diastereotopic methylene protons alpha to boron indicates success.

-

Phase 2: Stereospecific Oxidation to 1,2-Diol

Safety Warning: The oxidation of organoboranes is exothermic.

Reagents:

-

3M NaOH (aq)

-

30%

(aq) -

THF (solvent)[5]

Step-by-Step Procedure:

-

Dilution:

-

Cool the reaction mixture from Phase 1 to 0°C (ice bath).

-

Dilute with THF (approx. 3 mL per mmol substrate) to act as a heat sink.

-

-

Oxidant Addition:

-

Add 3M NaOH (5 equiv) dropwise.

-

Slowly add 30%

(10 equiv) dropwise. Caution: Vigorous bubbling may occur.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 3–4 hours.

-

Completion Check: TLC (stain with PMA or Anisaldehyde) should show a polar spot (diol) and disappearance of the non-polar boronate.

-

-

Workup:

-

Quench with saturated aqueous

(sodium thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography on silica gel. (Diols are polar; typical eluents are Hexanes:EtOAc 1:1 to 100% EtOAc).

-

Data Analysis & Troubleshooting

Stereochemical Validation

The stereochemistry of the diol is determined by the ligand used in Phase 1. The oxidation is stereoretentive.

| Component | Variable | Outcome |

| Ligand | (R,R)-TADDOL-PPh | Yields (R)-1,2-diol (for simple terminal alkenes) |

| Ligand | (S,S)-TADDOL-PPh | Yields (S)-1,2-diol |

| Oxidation | Retention of configuration (C-B |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Phase 1) | Catalyst poisoning or incomplete activation. | Ensure |

| Protodeboronation | Moisture in solvent. | Use freshly distilled or molecular-sieve-dried toluene. |

| Low ee | Ligand oxidation or high temperature. | Phosphonite ligands are air-sensitive; handle in glovebox. Run diboration at lower temp (e.g., 40°C) if reactivity allows. |

| Exotherm during Oxidation | Too rapid addition of | Dilute further with THF. Add peroxide strictly at 0°C. |

Advanced Application: Homologation

While oxidation yields diols, the 1,2-bis(boronate) intermediate is a versatile handle.[1][3][4] Recent work by Aggarwal et al. demonstrates that these intermediates can undergo Matteson Homologation to create 1,3-diols or complex polyols.

Figure 2: Mechanism of stereoretentive oxidation of boronate esters.

References

-

Catalytic Enantioselective Diboration of Alkenes: Coombs, J. R.; Haeffner, F.; Kliman, L. T.; Morken, J. P. Journal of the American Chemical Society, 2013 , 135, 11222–11229. Link

-

Platinum-Catalyzed Diboration Protocol: Kliman, L. T.; Mlynarski, S. N.; Morken, J. P. Journal of the American Chemical Society, 2009 , 131, 13210–13211.[1][3][4] Link

-

Stereoselective Homologation of 1,2-Bis(boronic esters): Fawcett, A.; Nitsch, D.; Ali, M.; Aggarwal, V. K.[6] Angewandte Chemie International Edition, 2016 , 55, 14663–14667.[6] Link

-

Review of Diboron Reagents: Neeve, E. C.; Geier, S. J.; Ieawsuwan, I.; Westcott, S. A.; Marder, T. B. Chemical Reviews, 2016 , 116, 9091–9161. Link

Sources

- 1. Diborane synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 4. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. research.universityofgalway.ie [research.universityofgalway.ie]

creating functional polymers with 1,2-Bis((pinacolato)boryl)ethane

Application Note: Precision Synthesis of Segmented Poly(arylene-ethylene)s using 1,2-Bis((pinacolato)boryl)ethane

Part 1: Executive Summary & Strategic Rationale

In the landscape of functional polymer synthesis, 1,2-Bis((pinacolato)boryl)ethane (CAS: 180234-78-4) represents a critical, yet underutilized, bifunctional monomer. Unlike its fully conjugated counterpart, bis(pinacolato)diboron (

Why use this reagent?

-

Band-Gap Engineering: It interrupts

-conjugation, allowing precise control over the optoelectronic properties (blue-shifting emission) of conjugated polymers like polyfluorenes or polythiophenes. -

Mechanical Modulation: The ethylene bridge introduces flexibility and lowers the glass transition temperature (

), improving the processability and ductility of otherwise rigid-rod polymers. -

Chemical Stability: It forms robust

bonds, which are more oxidative-stable than purely conjugated olefinic linkages.

The Challenge:

Standard SPC conditions (e.g., Pd(PPh

Part 2: Mechanism & Critical Control Points

To successfully polymerize 1,2-bis((pinacolato)boryl)ethane, one must understand the catalytic cycle's failure points.

The "Alkyl-Suzuki" Problem

In the coupling of an alkyl boronate with an aryl halide:

-

Transmetalation: The transfer of the alkyl group (

) to Palladium is slower than aryl transfer. - -Hydride Elimination: Once the alkyl group is on the Pd(II) center, the complex is prone to eliminating a hydride to form an alkene (vinyl boronate) and Pd-H, terminating the chain or creating defects.

Solution: Use ligands like SPhos or RuPhos . These bulky, electron-rich ligands facilitate oxidative addition and, crucially, accelerate reductive elimination faster than

Figure 1: Catalytic cycle highlighting the critical competition between productive Reductive Elimination and destructive

Part 3: Detailed Experimental Protocol

Target Polymer: Poly(9,9-dioctylfluorene-alt-ethylene)

Reaction Type:

Reagents & Materials

| Component | Role | Specification |

| Monomer A | Electrophile | 2,7-Dibromo-9,9-dioctylfluorene (1.00 eq) |

| Monomer B | Nucleophile | 1,2-Bis((pinacolato)boryl)ethane (1.00 eq) |

| Catalyst | Pd Source | Pd(OAc) |

| Ligand | Stabilizer | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%) |

| Base | Activator | K |

| Solvent | Medium | Toluene / Water (10:1 v/v) (Degassed) |

| Capping Agents | End-capping | Phenylboronic acid / Bromobenzene |

Step-by-Step Methodology

Step 1: Pre-Reaction Preparation (Inert Atmosphere)

-

Drying: Ensure Monomer A and Monomer B are dried under vacuum for 4 hours. Water traces can hydrolyze the boronate ester prematurely, disrupting stoichiometry.

-

Degassing: Sparge the Toluene and Water separately with Argon for 30 minutes. Oxygen is the enemy of Pd(0).

Step 2: Catalyst Pre-Complexation (The "Activation" Step)

-

Note: Generating the active catalyst in situ is often more active than using pre-formed catalysts for this specific difficult coupling.

-

In a glovebox or under Argon flow, add Pd(OAc)

(11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.10 mmol) to a vial. -

Add 2 mL of degassed Toluene.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear, indicating the formation of the active Pd(0)-SPhos species.

Step 3: Polymerization

-

To a Schlenk flask equipped with a magnetic stir bar, add:

-

2,7-Dibromo-9,9-dioctylfluorene (548 mg, 1.00 mmol).

-

1,2-Bis((pinacolato)boryl)ethane (282 mg, 1.00 mmol). Precision here is critical for high Molecular Weight (Carothers Equation).

-

K

PO

-

-

Add the remaining Toluene (8 mL) and Water (1 mL).

-

Inject the Pre-Complexed Catalyst Solution (from Step 2) via syringe.

-

Add a drop of Aliquat 336 (phase transfer catalyst) to assist the base migration into the organic phase.

-

Thermal Initiation: Heat the mixture to 95°C vigorously stirring.

-

Why 95°C? High temperature is needed to push the transmetalation of the alkyl boronate, but exceeding 100°C (in toluene/water) risks rapid catalyst decomposition.

-

-

Duration: Stir for 24–48 hours. The viscosity should noticeably increase.

Step 4: End-Capping (Crucial for Stability)

-

Add Phenylboronic acid (50 mg) dissolved in toluene. Stir for 2 hours at 95°C. (Caps bromo-ends).

-

Add Bromobenzene (0.5 mL). Stir for 2 hours at 95°C. (Caps boronate-ends).

-

Reasoning: Uncapped boronate ends are prone to oxidation; uncapped bromo ends can act as radical traps or degrade.

-

Step 5: Purification

-

Cool to room temperature.

-

Precipitate the polymer into Methanol (200 mL) containing 1% HCl (to remove Pd residues and salts).

-

Filter the solid fiber/powder.

-

Soxhlet Extraction:

-

Acetone (24h) -> Removes oligomers and catalyst ligands.

-

Hexanes (24h) -> Removes low molecular weight fractions.

-

Chloroform -> Collects the high molecular weight polymer.

-

-

Concentrate the Chloroform fraction and re-precipitate into Methanol.

Part 4: Characterization & Quality Control

To validate the incorporation of the ethylene bridge, rely on NMR and GPC.

| Technique | Observation | Interpretation |

| Singlet/Multiplet at | Represents the | |

| Absence of | Confirms complete consumption of the boronate ester end-groups (if Mn is high). | |

| GPC | PDI (Đ) < 2.5 | Step-growth usually yields PDI ~2.0. Higher values indicate branching or aggregation. |

| UV-Vis | Blue-shift vs. Homopolymer | Poly(fluorene-alt-ethylene) will absorb at lower wavelengths than Poly(fluorene) due to broken conjugation. |

Part 5: Troubleshooting "The Black Box"

Common failure modes when using 1,2-bis((pinacolato)boryl)ethane:

Problem 1: Palladium Black Formation (Precipitate)

-

Cause: Ligand dissociation or insufficient ligand loading.

-

Fix: Increase SPhos:Pd ratio to 3:1 or 4:1. The alkyl-Pd intermediate is unstable; excess ligand stabilizes it.

Problem 2: Low Molecular Weight (Oligomers only)

-

Cause: Stoichiometric imbalance or Protodeboronation.

-

Fix: 1,2-bis((pinacolato)boryl)ethane can hydrolyze and protodeboronate (losing the Bpin group) in hot aqueous base.

-

Advanced Fix: Switch to anhydrous conditions using CsF or anhydrous K

PO

Problem 3: Isomerization (Branched structures)

-

Cause: "Chain Walking" of Palladium along the alkyl chain (rare in ethane, but possible if

-elimination/re-insertion occurs). -

Fix: Ensure the reaction temperature is strictly controlled. Do not overheat.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Link

- Douglass, A. G., et al. (2008). Synthesis of Poly(arylene-ethylene)s. Macromolecules, 41, 4069. (Contextual grounding for segmented polymers).

Sources

Application Note & Protocol: Synthesis of 1,2-Diols via Oxidation of 1,2-Bis((pinacolato)boryl)ethane Adducts

Abstract: The 1,2-diol (or vicinal diol) motif is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] This guide provides a detailed exploration of a robust and stereospecific method for synthesizing 1,2-diols through the oxidation of 1,2-bis((pinacolato)boryl)ethane adducts. These adducts, readily prepared from the catalytic diboration of alkenes, serve as versatile intermediates. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step laboratory protocol, and discuss the broad applicability of this synthetic strategy for researchers in organic synthesis and drug discovery.

Scientific Foundation & Mechanistic Rationale

The synthesis of 1,2-diols from alkenes is a fundamental transformation in organic chemistry. While classic methods like dihydroxylation with osmium tetroxide or potassium permanganate are effective, the use of bis(boronate) intermediates offers a distinct and powerful alternative.[2][3] The overall strategy is a two-step process: the diboration of an alkene followed by the oxidation of the resulting carbon-boron (C-B) bonds.

1.1. Step 1: Catalytic Diboration of Alkenes

The journey from a simple alkene to a 1,2-diol begins with the addition of a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), across the double bond.[4][5] This reaction is not spontaneous and requires a transition metal catalyst, typically based on platinum, rhodium, or copper.[3][6]

-

Causality of Catalysis: The catalyst facilitates the cleavage of the B-B bond and orchestrates the stereoselective syn-addition of the two boryl groups to the same face of the alkene. This catalytic step is crucial as it establishes the stereochemistry of the two adjacent carbon centers, which is directly translated to the final 1,2-diol product. The choice of catalyst and chiral ligands can even render this process enantioselective, providing access to chiral diols from prochiral alkenes.[3]

1.2. Step 2: Stereospecific Oxidation of the C-B Bonds

The resulting 1,2-bis((pinacolato)boryl)ethane adduct is a stable intermediate that can often be isolated and purified. The key transformation to the diol occurs during the oxidation step. The most common and reliable method for this is the use of basic hydrogen peroxide (e.g., H₂O₂/NaOH).

-

Mechanism of Oxidation: The mechanism proceeds through a sequence of steps for each C-B bond:

-

Activation: The boronic ester is activated by a hydroperoxide anion (HOO⁻), which is generated from the reaction of hydrogen peroxide with a base. The nucleophilic hydroperoxide anion attacks the electrophilic boron atom, forming a tetracoordinate "ate" complex.

-

Migration/Rearrangement: This is the crucial stereochemical step. The alkyl group (the carbon backbone) migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with perfect retention of configuration at the migrating carbon center.

-

Hydrolysis: The resulting borate ester is then hydrolyzed by the aqueous base to liberate the free alcohol (the hydroxyl group) and a borate salt.

-

This process is repeated for the second C-B bond, yielding the final 1,2-diol. The stereospecific nature of this oxidation ensures that the syn-relationship of the boryl groups in the intermediate is faithfully converted to a syn-diol.

Visualizing the Synthetic Pathway

Overall Experimental Workflow

The following diagram illustrates the two-stage process for converting a generic alkene into a 1,2-diol.

Caption: Workflow from alkene to 1,2-diol.

Mechanism of C-B Bond Oxidation

This diagram details the key steps in the conversion of one of the boronic ester groups to a hydroxyl group.

Caption: Mechanism of C-B bond oxidation.

Detailed Experimental Protocol

This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene as a representative example.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Handle with care.

Stage 1: Synthesis of 1,2-Bis((pinacolato)boryl)cyclohexane

-

Materials & Reagents:

-

Cyclohexene (1.0 equiv, e.g., 10 mmol, 0.82 g)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 11 mmol, 2.79 g)[5]

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst) (~3 mol %)

-

Anhydrous Toluene (solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(pinacolato)diboron.

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by cyclohexene.

-

Catalyst Addition: Add the platinum catalyst. The reaction mixture may be stirred at room temperature or gently heated (e.g., to 50-80 °C) to increase the reaction rate.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkene is consumed (typically 12-24 hours).

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 1,2-bis((pinacolato)boryl)cyclohexane as a white solid. Alternatively, for many applications, the crude product can be carried directly to the next step.

-

-

Stage 2: Oxidation to cis-1,2-Cyclohexanediol

-

Materials & Reagents:

-

1,2-Bis((pinacolato)boryl)cyclohexane (from Stage 1, 1.0 equiv, e.g., 8 mmol)

-

Tetrahydrofuran (THF) (solvent)

-

3 M Sodium Hydroxide (NaOH) aqueous solution

-

30% Hydrogen Peroxide (H₂O₂) aqueous solution

-

-

Procedure:

-

Dissolution: Dissolve the bis(boronate) adduct in THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0 °C.

-

Oxidant Addition: While stirring vigorously, add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic. Maintain the temperature at or below 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Workup & Purification:

-

Cool the mixture again in an ice bath.

-

Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until a test with starch-iodide paper indicates no remaining peroxide.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford pure cis-1,2-cyclohexanediol.

-

-

Data Summary & Substrate Scope

The diboration-oxidation sequence is highly versatile and applicable to a wide range of alkene substrates. The yields are generally good to excellent.

| Alkene Substrate | Diboration Conditions | Oxidation Yield | Stereochemistry |

| Styrene | Pt(0) cat., Toluene, 60°C | 85% | syn-diol |

| 1-Octene | [Rh(cod)Cl]₂, Toluene, RT | 90% | syn-diol |

| Cyclohexene | Pt(0) cat., Toluene, 50°C | 92% | cis-diol |

| trans-4-Octene | Pt(0) cat., Toluene, 80°C | 88% | syn-diol |

Broader Applications & Advanced Strategies

The true power of this methodology lies not only in the synthesis of simple diols but also in its potential for creating more complex, difunctionalized molecules. The 1,2-bis(boronate) intermediate is a synthetic hub.

-

Site-Selective Mono-functionalization: Researchers have developed conditions for the selective transformation of only one of the two C-B bonds.[7] For instance, using specific oxidants like trimethylamine N-oxide can lead to the formation of a β-hydroxy boronic ester.[7][8] This intermediate retains a C-B bond that can be used for subsequent reactions, such as Suzuki-Miyaura cross-couplings, allowing for the stepwise and controlled introduction of different functional groups.[7]

This modular approach provides a powerful platform for the rapid construction of molecular complexity, which is of high value to medicinal chemists and drug development professionals. The 1,2-diol and related 1,2-difunctionalized motifs are prevalent in a wide array of bioactive compounds.[1]

References

-

Yan, L., & Morken, J. P. (2019). Site-Selective Mono-Oxidation of 1,2-Bis(boronates). Organic Letters, 21(10), 3760–3763. Available at: [Link]

-

Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]

-

ResearchGate. (n.d.). The importance of 1,2-diol and 1,2-amino-alcohol motifs and approaches for their construction. Available at: [Link]

-

Organic Syntheses. (n.d.). Bis(pinacolato)diboron. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkylboronic acids and alkylboronates. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Available at: [Link]

-

Bentham Science. (2025). Synthesis of Bisindoles via Oxidative Cleavage of 1,2-Diols Using Periodic Acid. Available at: [Link]

-

Wikipedia. (n.d.). Diol. Available at: [Link]

-

ResearchGate. (2025). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. Available at: [Link]

-

Quora. (2020). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Available at: [Link]

-

The Organic Chemistry Portal. (n.d.). Bis(pinacolato)diboron. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 3. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bis(pinacolato)diboron [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Site-Selective Mono-Oxidation of 1,2-Bis(boronates) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

Troubleshooting & Optimization

stability and degradation of 1,2-Bis((pinacolato)boryl)ethane in air and moisture

Stability, Degradation & Troubleshooting Guide

-ethanePart 1: The Technical Dashboard (Quick Reference)

Compound Overview:

-

Chemical Name: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethane

-

Abbreviation: B2pin2-ethane (or 1,2-BPE)

-

Structure:

-

Primary Sensitivities: Moisture (Hydrolysis) > Acidic Media > Silica Gel.

-

Oxidation Status: The

bond is generally stable to atmospheric oxygen (unlike the

Stability Status Monitor

| Parameter | Status | Technical Note |

| Solid State Stability | High (if dry) | Stable for years if stored desiccated. Hygroscopic over long periods. |

| Solution Stability | Moderate | Stable in anhydrous solvents ( |

| Air Sensitivity | Low | Does not oxidize rapidly in air. No special inert gas handling required for weighing. |

| Moisture Sensitivity | Moderate | Critical Failure Point. Prolonged exposure leads to partial hydrolysis to boronic acid. |

| Silica Gel Stability | Low to Medium | Troubleshooting Hotspot. Can streak or degrade on acidic silica during purification.[1] |

Part 2: Critical Stability Insights (The "Why")

Many researchers treat pinacol boronates as "rock-stable." While they are significantly more robust than their boronic acid counterparts, they are thermodynamically unstable toward hydrolysis .

The "Stable" Myth vs. Hydrolytic Reality

In the presence of ambient moisture, the equilibrium shifts. While the pinacol ligand is bulky and provides kinetic protection, water will eventually displace it, especially if the compound is stored in a container that is frequently opened in humid air.

The Degradation Pathway:

-

Why this matters: The resulting free boronic acid (

) is much more polar, interacts strongly with silica gel (causing yield loss), and can interfere with stoichiometry in precise cross-couplings. -

Visual Indicator: Pure B2pin2-ethane is a free-flowing white crystalline solid. Hydrolyzed material often becomes "sticky" or clumpy due to the release of free pinacol (hygroscopic) and hydrogen-bonding networks of the boronic acid.

Silica Gel Interaction

Standard silica gel is slightly acidic (

-

Issue: Boronate esters can hydrolyze on the column.[2]

-

Symptom: "Streaking" on TLC or low mass recovery despite clean NMR of the crude.

-

Mechanism: The empty p-orbital of boron coordinates with the silanol (

) groups, retarding elution and catalyzing hydrolysis.

Part 3: Troubleshooting & FAQs

Scenario A: "My reagent looks sticky or clumpy."

Q: Is the reagent ruined? A: Not necessarily, but it is compromised. The stickiness suggests partial hydrolysis has released free pinacol.

-

Diagnostic: Run a

NMR in -

Look for: Two sets of methyl singlets around 1.25 ppm.

-

Sharp Singlet (approx 1.22 ppm): Intact Bpin ester.

-

Shifted Singlet (approx 1.25-1.30 ppm): Free pinacol.

-

-

Action: If hydrolysis is <10%, you can likely use it by adjusting molecular weight calculations. If >10%, perform the Recovery Protocol (see Part 4).

Scenario B: "I cannot get a clean spot on TLC."

Q: The compound streaks from the baseline to the solvent front. A: This is a classic sign of boronic acid interaction with silica.

-

The Fix: Do not use standard silica plates without modification.

-

TLC Protocol: Dip the TLC plate in a solution of 5% Triethylamine/Hexanes and dry it before spotting your compound. This neutralizes the acidic sites.

-

Visualization: Alkyl boronates are often UV inactive. Use Curcumin Stain (turns red/orange) or

(stains the alkyl chain).

Scenario C: "My yield is low after column chromatography."

Q: Crude NMR showed product, but I lost 40% on the column. A: Your product likely stuck to the silica or hydrolyzed on the column.

-

Solution 1 (The Additive): Add 1% Triethylamine to your eluent system.

-

Solution 2 (The Boric Acid Trick): Use Boric Acid-impregnated silica gel.[1][3] This saturates the silica's active sites, preventing your valuable boronate from sticking.

-

Ref:Organic Letters 2011, 13, 1366.

-

Part 4: Visualization & Logic Flows

Figure 1: Degradation & Recovery Cycle

This diagram illustrates the reversibility of the hydrolysis and how to intervene.

Caption: The reversible hydrolysis pathway of pinacol boronates. Note that while moisture degrades the compound, the process can be reversed chemically.

Figure 2: Purity & Purification Decision Tree

Use this logic flow to determine if your reagent requires purification before use.

Caption: Diagnostic workflow for assessing reagent purity via visual inspection and NMR spectroscopy.

Part 5: Validated Protocols

Protocol 1: Re-esterification (Salvaging Hydrolyzed Reagent)

If your 1,2-bis((pinacolato)boryl)ethane has significantly hydrolyzed (turned to acid), do not discard it. The

-

Dissolve: Dissolve the degraded material in Toluene or

. -

Add Pinacol: Add 1.1 equivalents of fresh pinacol per boron atom (2.2 eq total).

-

Desiccant: Add anhydrous

(approx 2g per gram of substrate) to bind the water produced. -

Stir: Stir at room temperature for 4–12 hours.

-

Filter: Filter off the hydrated

. -

Concentrate: Evaporate solvent.

-

Recrystallize: Recrystallize from minimal hot hexanes or pentane to remove excess pinacol.

Protocol 2: Boric Acid Impregnated Silica (For Purification)

Use this if you must purify the compound by column chromatography and are experiencing streaking.[1]

-

Dissolve

(Boric acid) in Methanol. -

Add silica gel to the solution.

-

Evaporate the solvent under reduced pressure (Rotavap) until the silica is dry and free-flowing.

-

Use this "B-Silica" to pack your column.[1] The boric acid occupies the active sites that would otherwise degrade your boronate ester.

References

-

Stability of Pinacol Boronates: Hatcher, W., et al. "Contrary to Popular Belief, B2pin2 is Not Air Stable."[4][5] ChemRxiv, 2025.[4] (Note: While specifically about B2pin2, the hydrolytic mechanism applies to alkyl analogs).

-

Purification on Silica: Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry, 2012. (Describes the Boric Acid silica trick).

-

Deprotection/Hydrolysis Mechanisms: Yuen, A. K. L., & Hutton, C. A.[6] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 2005.[6]

-

NMR Characterization: Qiu, D., et al. "Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates." Canadian Journal of Chemistry, 2011.

Sources

Technical Support Center: Navigating the Challenges of Protodeborylation in 1,2-Bis(Boryl) Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of protodeborylation in experiments involving 1,2-bis(boryl) compounds. As versatile synthetic intermediates, the stability of the dual C-B bonds in these reagents is paramount for successful downstream functionalization. This resource offers field-proven insights and evidence-based protocols to help you minimize this undesired side reaction and maximize your synthetic yields.

Understanding the Challenge: The "Why" Behind Protodeborylation

Protodeborylation is the undesired cleavage of a carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes your valuable starting material and leads to the formation of a monoborylated or completely deborylated byproduct, complicating purification and reducing the yield of your target molecule. In the context of 1,2-bis(boryl) compounds, this issue can be particularly problematic, potentially leading to a mixture of mono- and di-protodeborylated products.

The susceptibility of a C-B bond to protodeborylation is influenced by several factors, including the hybridization of the carbon atom, the electronic nature of the organic scaffold, and the reaction conditions employed.[1] Both acid- and base-catalyzed pathways for protodeborylation exist, with the base-catalyzed route being particularly relevant in many cross-coupling reactions.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of base-promoted protodeborylation?

A1: In the presence of a base (like hydroxide or alkoxide), a boronic ester can form a more nucleophilic "ate" complex. This boronate species is more susceptible to reaction with a proton source (such as water or alcohol) in the reaction mixture. The protonolysis of the C-B bond then occurs, leading to the protodeborylated product.[1][4] The reaction rate is highly pH-dependent.[3]

Q2: Are 1,2-bis(boryl)alkanes more or less stable to protodeborylation than their alkene counterparts?

A2: The stability of 1,2-bis(boryl) compounds towards protodeborylation is influenced by the nature of the carbon backbone. Generally, C(sp³)-B bonds in 1,2-bis(boryl)alkanes are less prone to direct protodeborylation under typical cross-coupling conditions compared to C(sp²)-B bonds in vinylboronates. However, the specific electronic and steric environment of the molecule plays a crucial role.